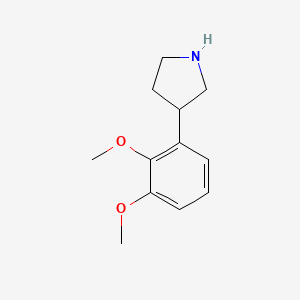

3-(2,3-Dimethoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPGYNRBQZZNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672384 | |

| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-32-2 | |

| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,3 Dimethoxyphenyl Pyrrolidine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgjocpr.com For 3-(2,3-dimethoxyphenyl)pyrrolidine, the primary goal is to simplify the structure by identifying key bond disconnections that correspond to reliable chemical reactions. wikipedia.orgprinceton.edu

Several strategic disconnections can be envisioned for the this compound skeleton. A common approach involves disconnection of the C-N bonds within the pyrrolidine (B122466) ring, suggesting precursors that can form the ring through cyclization reactions. Another powerful strategy is to disconnect one of the C-C bonds of the ring, often leading to acyclic precursors that can undergo intramolecular cyclization. A particularly effective disconnection is at the C3-aryl bond, suggesting a strategy where the aryl group is introduced onto a pre-formed pyrrolidine or pyrroline (B1223166) ring. researchgate.net

Key retrosynthetic disconnections for this compound include:

C-N bond disconnections: This approach leads back to a 1,4-dicarbonyl compound and an amine, which can form the pyrrolidine ring via a Paal-Knorr synthesis, or a 1,4-dihaloalkane and an amine.

C2-C3 and C4-C5 bond disconnections: This suggests a [3+2] cycloaddition reaction between an azomethine ylide and an alkene, a powerful method for constructing the pyrrolidine ring in a single step. nih.govacs.org

C3-Aryl bond disconnection: This strategy points towards the arylation of a 3-pyrrolidinone (B1296849) or a pyrroline derivative. researchgate.netresearchgate.net

These disconnection strategies form the basis for the various synthetic methodologies discussed in the following sections.

Multicomponent Reaction Approaches to Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.nettandfonline.com MCRs offer significant advantages over traditional multi-step syntheses, including higher atom and step economy, reduced waste generation, and operational simplicity. researchgate.nettandfonline.com Several MCRs have been developed for the synthesis of pyrrolidine derivatives. researchgate.nettandfonline.comnih.gov

Cycloaddition Reactions in Pyrrolidine Formation

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is one of the most powerful and versatile methods for synthesizing the pyrrolidine scaffold. nih.govacs.orgmdpi.com This reaction allows for the construction of the five-membered ring and can generate up to four new stereocenters in a single, atom-economical step. nih.govmappingignorance.org

Azomethine ylides, which are 1,3-dipoles of the allyl anion type, are typically generated in situ. mdpi.com A common method involves the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The resulting azomethine ylide can then react with a dipolarophile, such as an alkene, to yield a substituted pyrrolidine. nih.govmdpi.com The reaction's versatility allows for a wide range of substituents to be introduced on both the azomethine ylide and the alkene, providing access to a diverse library of pyrrolidine derivatives. nih.gov The use of electron-deficient alkenes as dipolarophiles is common, although less reactive alkenes have also been employed. rsc.org

For the synthesis of this compound analogues, a 1,3-dipolar cycloaddition could involve an azomethine ylide generated from an appropriate α-amino acid and an aldehyde, which then reacts with a styrene (B11656) derivative bearing the 2,3-dimethoxyphenyl group. The regioselectivity and stereoselectivity of the cycloaddition are crucial aspects that can often be controlled by the choice of reactants, catalyst, and reaction conditions. nih.govacs.org

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org This methodology can be applied to the synthesis of pyrrolidines, including N-aryl-substituted derivatives. mdpi.com A recent development involves the successive reductive amination of diketones with anilines, catalyzed by iridium complexes, to furnish N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com This one-pot procedure offers a practical and efficient route to these important heterocyclic compounds. mdpi.com

Intramolecular reductive amination of an amino-ketone or amino-aldehyde can also be a powerful strategy for constructing the pyrrolidine ring. wikipedia.org This approach involves a precursor molecule containing both an amine and a carbonyl group, which upon cyclization and reduction, yields the desired pyrrolidine. The synthesis of the precursor can be designed to incorporate the desired 2,3-dimethoxyphenyl substituent.

A notable example is the iridium-catalyzed successive reductive amination of 1,4-diketones with anilines. mdpi.com This process proceeds under mild conditions and demonstrates the potential of this pathway for constructing N-aryl-substituted pyrrolidines. mdpi.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogues has greatly benefited from the development of novel catalytic systems. researchgate.netresearchgate.net

A significant advancement is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly installs an aryl group at the 3-position of the pyrrolidine ring. researchgate.netresearchgate.net This method provides a direct route to 3-aryl pyrrolidines from readily available starting materials and exhibits broad substrate scope. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Palladium catalyst | N-alkyl pyrroline, Aryl halide | 3-Aryl pyrrolidine | Direct C-H arylation, broad scope. researchgate.netresearchgate.net |

| Copper(I)/(R)-DM-BINAP | Imino ester, α,β-unsaturated pyrazoleamide | Highly functionalized pyrrolidine | Exo-selective, excellent enantioselectivity. rsc.org |

| Rhodium catalyst | Pyridine, Arylboronic acid | 3-Aryl piperidine (B6355638) (analogous) | Asymmetric reductive Heck reaction. nih.govorganic-chemistry.org |

Asymmetric Catalysis for Stereoselective Synthesis

The control of stereochemistry is a critical challenge in the synthesis of chiral molecules like this compound. Asymmetric catalysis offers an elegant solution by employing chiral catalysts to favor the formation of one enantiomer over the other. rsc.orgmdpi.com The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent example, where chiral metal complexes can effectively control the enantioselectivity of the reaction. nih.govacs.orgrsc.org

Chiral metal complexes, often involving copper, silver, or rhodium, in combination with chiral ligands, have been extensively investigated for this purpose. nih.govrsc.org For instance, copper(I) complexes with chiral bisphosphine ligands have been shown to catalyze the exo-selective asymmetric 1,3-dipolar cycloaddition of imino esters with α,β-unsaturated pyrazoleamides, affording highly functionalized pyrrolidines with excellent enantioselectivities. rsc.org The development of diastereodivergent strategies, which allow access to different stereoisomers from the same starting materials by simply changing the metal catalyst or ligand, further highlights the power of this approach. rsc.orgrsc.org

The application of organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. mdpi.comnih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.comnih.govnih.gov

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govrsc.org The use of microwave irradiation can be particularly beneficial for optimizing the synthesis of pyrrolidine derivatives. researchgate.nettandfonline.com

Microwave heating has been successfully applied to various reactions relevant to pyrrolidine synthesis, including N-alkylation and multicomponent reactions. mdpi.comresearchgate.netnih.gov For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in a significantly shorter time (5 minutes) compared to conventional heating (hours). mdpi.comresearchgate.netnih.gov This rapid and efficient heating can be advantageous for high-throughput synthesis and library generation of pyrrolidine analogues. researchgate.nettandfonline.com The application of microwave technology to the synthetic routes for this compound could potentially lead to more efficient and environmentally friendly processes. researchgate.neteurekaselect.com

Derivatization Strategies of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring offers a prime site for derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. Common strategies include N-acylation and N-alkylation.

N-Acylation: This involves the reaction of the pyrrolidine nitrogen with acylating agents like acyl chlorides or anhydrides to form amides. Various reagents can facilitate this transformation. For instance, N-acylbenzotriazoles, which can be prepared from carboxylic acids, are effective for acylating amines. organic-chemistry.org The use of carbodiimides with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can activate carboxylic acids for efficient N-acylation, a common practice in peptide synthesis that can be applied to pyrrolidines. researchgate.net For challenging substrates, heating with an acyl chloride in a solvent like dimethylacetamide in the presence of silver cyanide can be an effective method. reddit.com Furthermore, solid-acid catalysts like heteropolyacids have been shown to catalyze N-acylation reactions under solvent-free conditions. sciforum.net

N-Alkylation: Introducing alkyl groups to the pyrrolidine nitrogen can be achieved through several methods. A widely used approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.gov This method is considered green as the only byproduct is water. nih.gov Alternatively, N-alkylation can be performed with alkyl halides, often in the presence of a base. organic-chemistry.org Another approach involves the use of aryl esters as alkylating agents, catalyzed by triarylboranes like B(C₆F₅)₃. rsc.org For the synthesis of N-substituted-3-arylpyrrolidines, one reported method involves the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates, followed by further N-substitution. nih.gov

N-Protecting Groups: In multi-step syntheses, the pyrrolidine nitrogen is often protected to prevent unwanted side reactions. Common nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonamides such as tosyl (Ts). sci-hub.semdpi.commappingignorance.org The Boc group can be removed under acidic conditions, although care must be taken as this can sometimes lead to decomposition through retro-Mannich type reactions, especially if the pyrrolidine ring has other activating substituents. acs.org Sulfonamides are robust protecting groups and can be used in various synthetic transformations. sci-hub.se

Table 1: Derivatization Strategies of the Pyrrolidine Nitrogen

| Strategy | Reagent Class | Specific Examples | Catalyst/Conditions |

|---|---|---|---|

| N-Acylation | Acyl Halides | 4-Nitrobenzoyl chloride | NEt₃, rt or AgCN, 60-80°C |

| Acid Anhydrides | Acetic anhydride, Benzoic anhydride | Heteropolyacids, solvent-free | |

| Active Esters | N-Acylbenzotriazoles | PPh₃, 2,2'-dipyridyl disulfide | |

| Carbodiimides | EDC, DIC | HOBt, HOAt | |

| N-Alkylation | Alcohols | Benzyl (B1604629) alcohol | Iridium or Ruthenium complexes |

| Alkyl Halides | Alkyl bromides, Alkyl iodides | Base (e.g., K₂CO₃) | |

| Aryl Esters | Phenyl propionate | B(C₆F₅)₃ | |

| N-Protection | Carbamates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | - |

| Sulfonyl Halides | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., pyridine) |

Functionalization at the Dimethoxyphenyl Moiety

Modification of the 2,3-dimethoxyphenyl ring can lead to analogues with altered electronic properties and steric profiles. Key strategies include electrophilic aromatic substitution and modification of the methoxy (B1213986) groups.

Electrophilic Aromatic Substitution (EAS): The two methoxy groups on the aromatic ring are ortho, para-directing and activating, making the ring highly susceptible to electrophilic attack. libretexts.org The positions most activated for EAS on a 1,2,3-trisubstituted benzene (B151609) ring, such as the one in our core molecule, are generally positions 4 and 6. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide with a Lewis acid catalyst like AlCl₃). nih.govmsu.edu For highly activated rings like dimethoxybenzenes, these reactions often proceed under mild conditions. libretexts.org For example, Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of AlCl₃ has been reported to yield acylated products. nih.gov

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups, which can serve as handles for further functionalization or as key pharmacophoric features. This demethylation is often achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). mdpi.comnih.gov In some instances, regioselective demethylation can occur. For example, in the reaction of 1,2,3-trimethoxybenzene, demethylation at the ortho position to a newly introduced acyl group has been observed. nih.gov Another method for the selective demethylation of aryl methyl ethers involves using magnesium iodide under solvent-free conditions. nih.gov The resulting phenols can then be used in subsequent reactions, such as etherifications.

Table 2: Functionalization Strategies at the Dimethoxyphenyl Moiety

| Strategy | Reaction Type | Reagents | Expected Position of Substitution |

|---|---|---|---|

| Electrophilic Substitution | Nitration | HNO₃ / H₂SO₄ | 4- or 6-position |

| Halogenation | Br₂ / FeBr₃ | 4- or 6-position | |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4- or 6-position | |

| Methoxy Group Modification | Demethylation | BBr₃, AlCl₃, MgI₂ | - |

Stereochemical Control in this compound Synthesis

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is crucial for developing enantiomerically pure compounds. Several asymmetric synthetic methods have been developed to achieve this.

Asymmetric Catalysis: One of the most powerful methods for constructing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This approach can create multiple stereocenters with high stereo- and regioselectivity. mappingignorance.org The choice of metal catalyst (e.g., Cu(I) or Ag(I)) and chiral ligand can influence whether the endo or exo product is formed preferentially. mappingignorance.orgresearchgate.net Another important method is the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines, which can produce 3-arylpyrrolidines with high enantioselectivity. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a key tool for asymmetric synthesis. Chiral pyrrolidine-based catalysts themselves are often used to induce stereoselectivity in various reactions. The synthesis of substituted chiral pyrrolidines can be achieved through organocatalytic asymmetric Michael additions or aldol (B89426) reactions, which can be used to build the pyrrolidine precursors with the desired stereochemistry. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids (e.g., proline, hydroxyproline) or carbohydrates, to construct the chiral pyrrolidine ring. mdpi.comnih.gov For example, pyroglutamic acid, a derivative of glutamic acid, is a common starting material for the synthesis of various substituted pyrrolidines. nih.gov The inherent chirality of the starting material is transferred to the final product through a series of stereocontrolled reactions.

Diastereoselective Synthesis: When a chiral center is already present in the molecule, new stereocenters can be introduced with high diastereoselectivity. For instance, asymmetric multicomponent reactions involving optically active precursors can construct up to three new stereogenic centers in a single step with high diastereoselectivity. figshare.com Similarly, the cyclization of chiral N-allyl oxazolidines via a hydrozirconation-Lewis acid mediated sequence can produce substituted pyrrolidines diastereoselectively. nih.gov

Table 3: Stereochemical Control in Synthesis

| Approach | Method | Key Features |

|---|---|---|

| Asymmetric Catalysis | 1,3-Dipolar Cycloaddition | Use of azomethine ylides and chiral metal catalysts (Cu, Ag) to form multiple stereocenters. |

| Hydroarylation | Rhodium-catalyzed asymmetric addition of an aryl group to a pyrroline precursor. | |

| Organocatalysis | Michael/Aldol Reactions | Use of small chiral organic molecules as catalysts to create stereocenters in pyrrolidine precursors. |

| Chiral Pool Synthesis | From Amino Acids/Carbohydrates | Utilizes naturally occurring chiral molecules like proline or pyroglutamic acid as starting materials. |

| Diastereoselective Synthesis | Multicomponent Reactions | One-pot reactions combining multiple starting materials to build complex chiral structures. |

| Cyclization of Chiral Precursors | Intramolecular reactions of precursors already containing stereocenters to form the pyrrolidine ring. |

Exploration of Derivatives and Structure Activity Relationship Sar Studies

Design Principles for 3-(2,3-Dimethoxyphenyl)pyrrolidine Analogues

The design of analogues based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The pyrrolidine (B122466) ring is a versatile, non-planar five-membered nitrogen heterocycle. Its non-aromatic nature allows for "pseudorotation," enabling it to adopt various conformations and present its substituents in different spatial orientations. nih.gov This conformational flexibility is crucial for adapting to the complex topographies of protein binding sites. researchgate.net

The core design elements for developing analogues include:

The Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is basic and nucleophilic, making it a primary site for substitution to modulate properties like basicity, lipophilicity, and to introduce new interaction points. nih.gov

The Pyrrolidine Ring Carbons: The carbon backbone can be substituted to alter the ring's conformation (puckering), introduce new stereocenters, and attach functional groups that can act as pharmacophoric elements.

The Phenyl Ring: This aromatic group often engages in π-π stacking, hydrophobic, and van der Waals interactions within a binding pocket.

The Dimethoxy Substituents: The two methoxy (B1213986) groups on the phenyl ring are critical electronic modulators and potential hydrogen bond acceptors. Their specific placement at the 2- and 3-positions dictates the molecule's electronic distribution and preferred conformation relative to the pyrrolidine ring.

By systematically modifying these components, medicinal chemists can fine-tune the molecule's pharmacological profile.

Rational Design of Substitutions on the Pyrrolidine Ring System

The nitrogen atom of the pyrrolidine ring is a highly strategic point for chemical modification. In fact, a vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov Such substitutions can have profound effects on a compound's activity by altering its physicochemical properties and introducing new binding interactions.

For the this compound scaffold, N-substitution can:

Modify Basicity: Introducing electron-withdrawing groups (e.g., acyl, sulfonyl) will decrease the nitrogen's basicity, which can affect target binding and pharmacokinetic properties. Conversely, alkyl groups can maintain or slightly increase basicity.

Alter Lipophilicity: Appending lipophilic groups (e.g., long alkyl chains, benzyl (B1604629) groups) can enhance membrane permeability.

Introduce Specific Interactions: Functionalized substituents can be designed to form specific hydrogen bonds, ionic interactions, or engage additional pockets of a target protein. For instance, in a series of 3-phenylpiperidine-2,6-diones, introducing different (4-arylpiperazin-1-yl)alkyl chains at the nitrogen position led to varied antiviral activities, highlighting the importance of the N-substituent's structure and length. nih.gov

| N-Substituent (R) | General Class | Predicted Impact on Properties | Potential Interactions |

|---|---|---|---|

| -CH₃ (Methyl) | Small Alkyl | Maintains basicity, minimal steric hindrance. | Hydrophobic interactions. |

| -CH₂CH₂Ph (Phenethyl) | Arylalkyl | Increases lipophilicity and size. | Potential for additional π-π stacking or hydrophobic interactions. |

| -C(O)CH₃ (Acetyl) | Acyl | Reduces basicity, introduces H-bond acceptor. | Hydrogen bonding (carbonyl oxygen). |

| -CH₂CH₂OH (Hydroxyethyl) | Polar Alkyl | Increases polarity, adds H-bond donor/acceptor. | Hydrogen bonding. |

Modifications to the carbon framework of the pyrrolidine ring offer another avenue for structural diversification. Substituents at the C2, C4, and C5 positions can influence the ring's pucker, introduce new stereocenters, and directly interact with a biological target. nih.gov

Key considerations for ring substitution include:

C4-Substitution: Introducing substituents at the C4 position can significantly affect the conformational equilibrium of the pyrrolidine ring, locking it into a preferred pucker and influencing the spatial orientation of the 3-phenyl group.

C2-Substitution: Substituents at the C2 position can modulate the basicity of the pyrrolidine nitrogen through inductive effects. nih.gov

Introduction of Fused or Spirocyclic Systems: Creating bicyclic structures, such as pyrrolizidines or spiro-pyrrolidines, drastically constrains the molecule's conformation. nih.gov This can lead to enhanced potency and selectivity by locking the pharmacophoric groups into an optimal arrangement for binding. For example, the development of spiro[benzofuran-1,3'-pyrrolidine] ligands showed that affinity could be modulated by the N-substituent and the constrained orientation of the aromatic and amine components. researchgate.net

Modifications to the Dimethoxyphenyl Group and Positional Isomerism

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The methoxy groups are electron-donating and can act as hydrogen bond acceptors. Their relative positions influence the molecule's dipole moment and steric profile.

While this article focuses on the 2,3-dimethoxy isomer, its properties are best understood in comparison to other isomers that have been more extensively studied, such as the 3,4-dimethoxy and 3,4,5-trimethoxy analogues. mdpi.com

Electronic Effects: The 2,3-dimethoxy pattern places one methoxy group ortho and one meta to the point of pyrrolidine attachment. The ortho methoxy group can exert a significant steric influence, potentially forcing the phenyl ring to twist out of planarity with respect to the C3-substituent bond. This contrasts with a 3,4-dimethoxy substitution, where steric hindrance is less pronounced.

Binding Interactions: The spatial arrangement of the methoxy groups dictates how they can interact with a receptor. A change from a 2,3- to a 3,4- or 2,5-pattern would reposition the potential hydrogen bond-accepting oxygen atoms, which could be critical for activity. Studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives have shown that this specific substitution pattern is key to their anticancer activity. mdpi.com

| Isomer | Substitution Pattern | Potential Steric Influence | Comments |

|---|---|---|---|

| 2,3-Dimethoxy | ortho, meta | High; potential for non-planar conformation. | The subject of this article. |

| 3,4-Dimethoxy | meta, para | Moderate; allows for greater conformational freedom. | Commonly found in many biologically active compounds. |

| 2,5-Dimethoxy | ortho, para | High; similar steric hindrance to the 2,3-isomer. | Often studied in the context of serotonin (B10506) receptor agonists. wikipedia.org |

| 3,5-Dimethoxy | meta, meta | Low; symmetrical substitution. | Provides a different electronic and steric profile. |

Linker Variations and Bridged Systems

Introducing a linker between the pyrrolidine ring and the dimethoxyphenyl group is a powerful strategy to explore the optimal distance and geometric relationship between these two key fragments. The nature of the linker—its length, flexibility, and degree of saturation—can dramatically impact biological activity.

Flexible Linkers: Simple alkyl chains (e.g., -CH₂-, -CH₂CH₂-) increase the conformational freedom, allowing the phenyl and pyrrolidine moieties to adopt numerous spatial arrangements.

Rigid Linkers: Unsaturated linkers like double (-CH=CH-) or triple (-C≡C-) bonds introduce rigidity. A trans-alkene linker, for instance, would hold the two ring systems further apart in a relatively planar fashion, which can enhance electronic conjugation between them.

Bridged and Spirocyclic Systems: As mentioned previously, creating fused or spirocyclic structures represents the highest degree of conformational constraint. nih.govresearchgate.net This strategy is often employed to increase selectivity for a specific biological target by forcing the molecule into a single, bioactive conformation.

Stereoisomeric Influences on Molecular Interactions

The this compound molecule is chiral, with a stereocenter at the C3 position of the pyrrolidine ring. Therefore, it exists as a pair of enantiomers: (R)-3-(2,3-Dimethoxyphenyl)pyrrolidine and (S)-3-(2,3-Dimethoxyphenyl)pyrrolidine.

Stereochemistry is a fundamental factor in drug action because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, enantiomers of a drug can exhibit significant differences in their affinity, potency, and pharmacological effects. researchgate.net

Differential Binding: The (R) and (S) enantiomers will present their constituent groups (the pyrrolidine nitrogen, the dimethoxyphenyl ring) in different three-dimensional arrangements. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions, while the other may fit poorly or not at all.

Stereospecific Activity: In many classes of compounds, the biological activity resides primarily or exclusively in one enantiomer. For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry showed significant antiplasmodial activity, which was attributed to stereoselective uptake and interaction with the target enzyme. nih.gov It is therefore essential in any drug development program based on the this compound scaffold to synthesize and test the individual enantiomers to identify the eutomer (the more active isomer).

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biological Contexts (Excluding Clinical Outcomes)

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a subject of scientific investigation to understand how modifications to its chemical structure influence its biological activity. These studies are crucial in medicinal chemistry for the design of novel compounds with improved potency and selectivity for various biological targets. Research has primarily focused on modifications of the pyrrolidine ring, the phenyl ring, and the methoxy groups to elucidate their roles in molecular interactions with biological macromolecules.

Modifications of the Pyrrolidine Ring

Alterations to the pyrrolidine ring of this compound have been shown to significantly impact biological activity. For instance, the introduction of a methyl group at the 2-position of the pyrrolidine ring has been found to increase binding affinity to the androgen receptor. nih.gov The stereochemistry of the pyrrolidine ring is also a critical determinant of activity. Studies have indicated that the (2S,3R) configuration of the pyrrolidine ring is favorable for androgen receptor antagonistic activity. nih.gov

Furthermore, the substituent at position 3 of the pyrrolidine-2,5-dione ring, a related scaffold, has been shown to influence anticonvulsant activity. For example, a non-aromatic substituent like a sec-butyl group at this position can positively affect anticonvulsant properties. nih.gov In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov

Modifications of the Phenyl Ring and Methoxy Groups

The substitution pattern on the phenyl ring is a key factor in the biological profile of 3-phenylpyrrolidine (B1306270) derivatives. In studies of related compounds, the presence and position of substituents on the phenyl ring have demonstrated a significant ability to modulate activity at various targets. researchgate.net For example, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the introduction of an amide substituent on the phenyl ring was effective in reducing androgen receptor agonistic activity. nih.gov

The dimethoxy substitution pattern is also crucial. While direct SAR studies on the 2,3-dimethoxy pattern of the target compound are limited, research on related dimethoxyphenyl derivatives provides valuable insights. For instance, in a series of diarylpentanoid analogues, the presence of hydroxyl groups on both aromatic rings was found to be critical for their anti-inflammatory bioactivity. wikipedia.org In another study on pyrazole-based kinase inhibitors, a dimethoxyphenyl moiety was compared to other substituents, indicating the importance of this substitution for biological activity.

The following table summarizes the general SAR findings for related pyrrolidine derivatives:

| Structural Modification | Observed Effect on Biological Activity | Compound Class/Target | Reference |

| Introduction of a methyl group at the 2-position of the pyrrolidine ring | Increased androgen receptor binding affinity | 3-Aryl-3-hydroxy-1-phenylpyrrolidines | nih.gov |

| (2S,3R) configuration of the pyrrolidine ring | Favorable for androgen receptor antagonistic activity | 3-Aryl-3-hydroxy-1-phenylpyrrolidines | nih.gov |

| Non-aromatic substituent (sec-butyl) at the 3-position of the pyrrolidine-2,5-dione ring | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones | nih.gov |

| Fluorophenyl substituent at the 3-position of the pyrrolidine ring | Improved in vitro potency | Pyrrolidine sulfonamides | nih.gov |

| Introduction of an amide substituent on the phenyl ring | Reduced androgen receptor agonistic activity | 3-Aryl-3-hydroxy-1-phenylpyrrolidines | nih.gov |

| Hydroxyl groups on both aromatic rings | Critical for anti-inflammatory bioactivity | Diarylpentanoid analogues | wikipedia.org |

It is important to note that these SAR studies have been conducted on analogues and related scaffolds, and the findings may not be directly transferable to this compound itself. However, they provide a valuable framework for understanding the key structural features that are likely to govern its biological activity and for guiding the design of future derivatives with potentially enhanced therapeutic properties. Further focused research is necessary to fully elucidate the specific SAR of this compound.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments in 3-(2,3-Dimethoxyphenyl)pyrrolidine. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, aromatic protons on the dimethoxyphenyl ring would resonate at a different frequency than the aliphatic protons on the pyrrolidine (B122466) ring. Integration of the signals would provide the ratio of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the dimethoxyphenyl group, the aliphatic carbons of the pyrrolidine ring, and the carbons of the methoxy (B1213986) groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups.

A hypothetical data table for the one-dimensional NMR of this compound would look like this:

Hypothetical ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., d, t, m | e.g., 1H | e.g., Ar-H |

| Value | e.g., s | e.g., 3H | e.g., OCH₃ |

Hypothetical ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | e.g., Ar-C |

| Value | e.g., OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry would be used to determine the exact mass of the this compound molecule with high precision. By comparing the measured accurate mass to the calculated mass for the expected molecular formula (C₁₂H₁₇NO₂), the elemental composition can be confirmed. This technique provides strong evidence for the molecular formula and helps to rule out other possible structures.

Hypothetical HRMS Data

| Ionization Mode | Calculated m/z | Found m/z | Formula |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the pyrrolidine ring, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| e.g., ~3300 | e.g., medium | N-H stretch |

| e.g., ~3000-2800 | e.g., strong | C-H stretch (aliphatic) |

| e.g., ~1600, 1480 | e.g., medium | C=C stretch (aromatic) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography of a single enantiomer (or a derivative with a known stereocenter) can be used to determine the absolute stereochemistry (R or S configuration) at the chiral center of the pyrrolidine ring. It would also reveal the solid-state conformation of the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

For chiral samples of this compound, chiroptical techniques are essential for characterizing its stereochemical properties in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry and conformation of the molecule. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration of the molecule can be determined. This is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be grown.

Computational Chemistry and Theoretical Investigations of 3 2,3 Dimethoxyphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmolssi.org It is widely employed to determine molecular geometries, energies, and other electronic properties. For 3-(2,3-dimethoxyphenyl)pyrrolidine, DFT calculations can elucidate the fundamental aspects of its structure and reactivity.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The this compound molecule possesses two key structural features that dictate its conformation: the five-membered pyrrolidine (B122466) ring and the rotatable bond connecting it to the 2,3-dimethoxyphenyl group. The pyrrolidine ring is not planar and typically adopts puckered conformations, most commonly the "envelope" and "twist" (or half-chair) forms, to relieve ring strain. mdpi.comwikipedia.org The relative orientation of the dimethoxyphenyl substituent (pseudo-axial or pseudo-equatorial) on this ring leads to different conformers with varying energies.

| Parameter | Atom Pair/Triplet | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (pyrrolidine) | ~1.53 Å |

| Bond Length | C-N (pyrrolidine) | ~1.47 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | C-N-C (pyrrolidine) | ~108° |

| Bond Angle | C-C-O (methoxy) | ~118° |

| Dihedral Angle | C-C-C-N (pyrrolidine) | Variable (defines pucker) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wpmucdn.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dimethoxyphenyl ring and the nitrogen atom of the pyrrolidine ring, which are the most nucleophilic centers. The LUMO would likely be distributed across the aromatic ring system.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

Local reactivity, which identifies the most reactive sites within the molecule, can be visualized using the Molecular Electrostatic Potential (MEP) map. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom would be expected to show negative potential, while the hydrogen on the pyrrolidine nitrogen would show a positive potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the environment (like a solvent).

For this compound, an MD simulation would explore its conformational landscape by simulating the rotation around single bonds and the puckering of the pyrrolidine ring. tandfonline.com This is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. The simulation can reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule, such as the pyrrolidine ring and the phenyl ring's substituent. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govingentaconnect.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. tandfonline.combohrium.com

Given that the pyrrolidine scaffold is present in many biologically active compounds, this compound could be docked into the active sites of various enzymes or receptors to predict its binding mode. researchgate.netfrontiersin.org A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein.

Defining the binding site or active pocket.

Computationally placing the ligand (this compound) into this site in many possible orientations and conformations.

Using a scoring function to rank the poses, with lower scores generally indicating more favorable binding.

The results would predict the most likely binding pose and provide an estimate of the binding affinity.

Prediction of Molecular Interactions and Binding Affinities (In Silico)

Following a docking simulation, the predicted protein-ligand complex is analyzed to identify the specific molecular interactions that stabilize the binding. nih.gov These interactions are critical for binding affinity and specificity. For this compound, key predicted interactions could include:

Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen and the two methoxy oxygen atoms can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the pyrrolidine ring can form hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic dimethoxyphenyl ring could potentially engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity is a quantitative measure of how tightly a ligand binds to a protein. Docking programs provide a score that estimates this affinity, often expressed in kcal/mol. Further refinement using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate binding free energy calculations. tandfonline.com

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | Asp-120 | Hydrogen Bond (with pyrrolidine N-H) |

| Trp-85 | π-π Stacking (with phenyl ring) | ||

| Leu-150, Val-78 | Hydrophobic Interaction | ||

| Receptor Y | -7.9 | Ser-210 | Hydrogen Bond (with methoxy oxygen) |

| Tyr-305 | π-π Stacking (with phenyl ring) | ||

| Phe-208, Ile-212 | Hydrophobic Interaction |

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) analysis provides a powerful framework for extracting chemically meaningful information from the electron density of a molecule. By analyzing the topological features of scalar fields related to electron distribution, such as the electron density itself (ρ(r)), the Electron Localization Function (ELF), and Natural Bond Orbitals (NBOs), a detailed picture of chemical bonding, electron delocalization, and reactive sites can be obtained. This section explores the theoretical underpinnings of these methods and their hypothetical application to this compound to elucidate its electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). wikipedia.org This approach defines atoms and the bonds that connect them as expressions of the system's observable electron density distribution. wikipedia.org The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. These points are classified by their rank and signature, which reveal the nature of the chemical interactions.

Key parameters derived from a QTAIM analysis include:

Electron Density (ρ(r)) at the Bond Critical Point (BCP): A higher value of ρ(r) at the BCP between two atoms indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

Ellipticity (ε): This parameter measures the deviation of the electron density at the BCP from cylindrical symmetry and is indicative of the π-character of a bond.

For this compound, a QTAIM analysis would be expected to identify BCPs for all covalent bonds, including the C-C, C-H, C-N, and C-O bonds. The aromatic C-C bonds of the phenyl ring would exhibit higher ρ(r) and negative ∇²ρ(r) values, characteristic of covalent bonds with significant electron sharing. The ellipticity of these bonds would be non-zero, reflecting their π-character. In contrast, weaker interactions, if present, would be characterized by low ρ(r) and positive ∇²ρ(r) values.

Table 1: Representative QTAIM Data for Bonds in Analogous Systems

| Bond Type (in analogous molecules) | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interaction Type |

| Aromatic C-C | ~0.30 | < 0 | Covalent |

| C-N | ~0.25 | < 0 | Polar Covalent |

| C-O (methoxy) | ~0.24 | < 0 | Polar Covalent |

| C-H | ~0.27 | < 0 | Covalent |

| N-H (in pyrrolidine) | ~0.20 | < 0 | Polar Covalent |

Data are representative values from computational studies on molecules containing similar functional groups and are intended for illustrative purposes.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a visual and quantitative method for mapping regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates perfect localization. wikipedia.org

An ELF analysis of this compound would reveal distinct localization basins:

Core Basins: Surrounding the carbon, nitrogen, and oxygen nuclei, corresponding to the core electrons.

Valence Basins: These are further classified into:

Disynaptic Basins: Located between two atoms, representing covalent bonds (e.g., C-C, C-H, C-N, C-O).

Monosynaptic Basins: Associated with a single nucleus, corresponding to lone pairs. In this molecule, monosynaptic basins would be expected for the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the methoxy groups.

The population of these basins provides insight into the number of electrons participating in a particular bond or lone pair. For instance, in a study of oxaziridine, the N-O bond was characterized by a very low population of the bonding basin, suggesting a unique electronic nature. researchgate.net A similar detailed analysis of this compound would quantify the electron distribution in its bonding framework.

Table 2: Expected ELF Basin Populations for this compound

| Basin Type | Expected Population (e) | Description |

| V(C,C) | ~1.8 - 2.0 | C-C single bond |

| V(C,C) aromatic | Variable | Aromatic C-C bond |

| V(C,N) | ~1.9 | C-N bond |

| V(N) | ~2.0 | Nitrogen lone pair |

| V(O) | ~2.0 | Oxygen lone pair |

| V(C,H) | ~1.9 - 2.0 | C-H bond |

These are idealized values. Actual calculated populations would provide detailed insights into the electronic structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. wisc.eduwikipedia.org This method provides a quantitative description of bonding in terms of orbital occupancies, hybridization, and the energetic significance of delocalization effects.

Key aspects of NBO analysis include:

Orbital Occupancy: NBOs corresponding to Lewis structures (bonds and lone pairs) typically have occupancies close to the ideal value of 2 electrons. Deviations from this value indicate electron delocalization.

Second-Order Perturbation Theory Analysis: This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.gov These interactions represent delocalization from the idealized Lewis structure. For example, the interaction between a lone pair (n) and an antibonding orbital (π*) is a classic example of hyperconjugation.

In this compound, significant donor-acceptor interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the phenyl ring and adjacent sigma bonds. Specifically, the interactions involving the oxygen lone pairs (n_O) and the aromatic π* orbitals would be crucial in determining the electronic communication between the methoxy groups and the phenyl ring. researchgate.net Similarly, the nitrogen lone pair (n_N) of the pyrrolidine ring could engage in hyperconjugative interactions with neighboring σ* orbitals.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Analogous Systems

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| n(O) | π(C=C) aromatic | High | Lone pair delocalization into the aromatic ring |

| n(N) | σ(C-C) | Moderate | Hyperconjugation |

| σ(C-H) | σ*(C-C) | Low | Sigma bond delocalization |

E(2) values are qualitative and based on studies of similar functional groups. Actual calculations would be required for precise quantification in this compound.

Mechanistic Investigations of Biological Interactions Excluding Clinical Human Trials

In Vitro Studies on Enzyme Inhibition and Modulation

In vitro studies have been instrumental in elucidating the inhibitory and modulatory effects of 3-(2,3-dimethoxyphenyl)pyrrolidine derivatives on various enzyme systems. These investigations provide insights into the specific molecular targets of these compounds.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of pyrrolidine (B122466) have been designed and evaluated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the remodeling of the extracellular matrix. nih.govnih.gov New series of pyrrolidine-based MMP inhibitors have demonstrated the ability to modulate the activities of several MMPs in the low nanomolar range, including MMP-2, MMP-13, and MMP-14. nih.govnih.gov These compounds have shown selectivity for certain MMPs, highlighting the potential for developing targeted therapeutic agents. nih.govnih.gov For instance, some pyrrolidine derivatives effectively inhibit MMP-2, MMP-13, and MMP-14 with IC50 values in the nanomolar range, while showing significantly less activity against MMP-1 and MMP-7. nih.gov

Serotonin (B10506) Receptor Modulations (e.g., 5-HT2A)

The modulation of serotonin receptors, particularly the 5-HT2A receptor, is a key area of investigation for compounds with potential applications in neuroscience. nih.govbiorxiv.orgbiorxiv.org The 5-HT2A receptor is a significant molecular target for atypical antipsychotics used in treating mental disorders like schizophrenia and major depressive disorder. nih.gov Research has focused on identifying novel ligands for the 5-HT2A receptor through methods like virtual screening. nih.gov Certain hybrid compounds incorporating a pyrrolidine-like structure have been found to bind with high affinity to 5-HT1A sites, and some also act as mixed 5-HT1A/5-HT2A ligands. nih.gov The activation of 5-HT2A receptors is understood to be a primary molecular target for the psychoactive effects of certain compounds. biorxiv.org

Other Enzyme Systems (e.g., α-Amylase, DPP-IV, AChE)

The inhibitory potential of pyrrolidine derivatives extends to other enzyme systems relevant to various pathological conditions. Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, and its inhibition is a therapeutic strategy for type 2 diabetes. rjpbr.com Some novel pyrrolidine sulfonamide derivatives have been synthesized and shown to be inhibitors of DPP-IV. researchgate.net Similarly, the inhibition of α-amylase, another key enzyme in carbohydrate metabolism, has been explored. nih.govresearchgate.net Studies have identified compounds that exhibit significant α-amylase inhibitory activity. nih.gov Furthermore, some pyrrolidine derivatives have been shown to exhibit acetylcholinesterase (AChE) inhibition. researchgate.net

Cellular Pathway Modulation in Preclinical Models

Preclinical studies using cellular models have provided valuable information on how this compound derivatives can modulate cellular pathways, particularly those related to oxidative stress and cell proliferation.

Investigations into Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases. researchgate.net Pyrrolidine derivatives have been investigated for their antioxidant properties. nih.govnih.govrsc.org Certain polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been identified as promising radical scavengers. nih.govrsc.org For instance, some derivatives have shown comparable hydroxyl radical scavenging ability to conventional antioxidants in both polar and non-polar environments. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netnih.gov

Studies on Anti-proliferative Effects in Cell Lines

The anti-proliferative activity of pyrrolidine derivatives has been evaluated in various cancer cell lines. researchgate.netmdpi.comnih.govnih.govresearchgate.net Studies have shown that certain pyrrolidine-derived compounds can inhibit cell proliferation. researchgate.net For example, some derivatives have demonstrated anti-proliferative effects against colon cancer cell lines. researchgate.net The metabolic cycle of L-proline, which involves a pyrrolidine intermediate, is crucial for cancer cell survival and proliferation. nih.gov Research has explored the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives and screened them for anti-proliferative activity against multiple human cancer cell lines, with some compounds exhibiting good selectivity. nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro)

Comprehensive searches of scientific literature and patent databases did not yield specific data from receptor binding assays for this compound. Consequently, there is no publicly available information detailing its binding affinity (e.g., Ki, IC50, or EC50 values) for specific biological receptors. Research on the broader class of pyrrolidine derivatives suggests a wide range of potential biological targets; however, without direct experimental data, the specific receptor interaction profile of this compound remains uncharacterized.

Elucidation of Molecular Mechanisms in Model Systems

Similarly, investigations into the molecular mechanisms of action for this compound in model systems (e.g., cell cultures, isolated tissues) have not been reported in the accessible scientific literature. While studies on structurally related methoxyphenyl-pyrrolidine compounds exist, these findings cannot be directly extrapolated to this compound due to the critical role that the precise substitution pattern on the phenyl ring plays in determining pharmacological activity. Therefore, the specific molecular pathways modulated by this compound are currently unknown.

Advanced Analytical Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 3-(2,3-Dimethoxyphenyl)pyrrolidine and separating it from impurities, starting materials, and byproducts from its synthesis. A validated reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ptfarm.pl

The method generally involves an octadecylsilane (B103800) (C18) column, which separates compounds based on their hydrophobicity. nih.govfda.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer adjusted to a specific pH, is used for elution. ptfarm.plnih.gov The separation is isocratic or uses a gradient program where the solvent composition is changed over time to achieve optimal resolution of all components. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the dimethoxyphenyl chromophore exhibits maximum absorbance. ptfarm.pl

Method validation is a critical step to ensure the reliability of the results, encompassing parameters like selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (Octadecyl), 250 x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) nih.gov |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm and 285 nm nih.gov |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a stereogenic center at the C3 position of the pyrrolidine (B122466) ring, it exists as a pair of enantiomers. Chiral HPLC is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is crucial as different enantiomers can exhibit distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds. mdpi.com For instance, an amylose tris(3,5-dimethylphenylcarbamate) CSP has demonstrated excellent resolving ability for various stereogenic elements. mdpi.com

The mobile phase in chiral HPLC often consists of polar organic solvents like short-chain alcohols (e.g., ethanol, 2-propanol) or mixtures of alkanes (e.g., hexane) and alcohols. mdpi.com The choice of mobile phase and column temperature can significantly influence the separation factor (α) and resolution. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A simple and reliable chiral HPLC method can be developed to accurately measure the desired enantiomer's purity. nih.gov

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Typical Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP mdpi.com |

| Mobile Phase | Hexane : 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~225 nm |

| Column Temp. | 20 - 40 °C |

| Enantiomer Elution | (R)-enantiomer and (S)-enantiomer |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the identification and quantification of volatile and semi-volatile compounds, making it suitable for analyzing this compound, particularly in complex matrices like seized drug samples or biological fluids. nist.govmmu.ac.uk The technique combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry. mmu.ac.uk

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, usually with a nonpolar or medium-polarity stationary phase. The retention time serves as an initial identifier. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This process fragments the molecule into a unique pattern of ions. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular fingerprint that can be compared to spectral libraries for confident identification. nist.gov For related N-pyrrolidinyl substituted amphetamine derivatives, characteristic fragmentation pathways can be examined to assist in structure elucidation. nih.gov

GC-MS methods can be validated for linearity, accuracy, precision, and detection limits to perform quantitative analysis. nih.govmmu.ac.uk

Table 3: General GC-MS Parameters for Compound Identification

| Parameter | Typical Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Inlet Temp. | 250 °C |

| Oven Program | Start at 100°C, ramp to 300°C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z mdpi.com |

| Analysis Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged analytes like this compound, which is basic and will be protonated in acidic buffers. CE is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. nih.govpmda.go.jp

Separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field. pmda.go.jp The migration velocity depends on the analyte's charge-to-size ratio and the electro-osmotic flow (EOF) within the capillary. pmda.go.jp Various modes of CE can be employed, with Capillary Zone Electrophoresis (CZE) being the most common for small molecule analysis. Detection can be achieved using direct UV-Vis absorbance or more advanced detectors like capacitively coupled contactless conductivity detection (C4D) or mass spectrometry (CE-MS). nih.gov Chiral separations are also possible in CE by adding a chiral selector to the background electrolyte.

Table 4: Potential Capillary Electrophoresis Method Outline

| Parameter | Typical Condition |

| Capillary | Fused-silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 25-50 mM Phosphate or Borate buffer (e.g., pH 2.5-9.0) |

| Applied Voltage | 15-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) |

| Detection | Direct UV at ~225 nm or CE-MS |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is employed to determine the thermal stability and decomposition profile of this compound.

In a TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. From this curve, key information can be obtained, such as the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the mass of residual material at the end of the experiment. researchgate.net The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. This information is vital for understanding the compound's thermal hazards and establishing safe handling and storage conditions. researchgate.net

Table 5: TGA Data Interpretation for Thermal Stability

| Parameter | Description |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins, indicating the start of decomposition. researchgate.net |

| Decomposition Stages | The number of distinct steps in the mass loss curve, which may correspond to different decomposition reactions. researchgate.net |

| Temperature of Max. Loss Rate | The peak temperature(s) from the derivative of the TGA curve (DTG), indicating the point of fastest decomposition. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to study the thermal transitions of this compound, such as melting, crystallization, and glass transitions. researchgate.net

When the sample undergoes a phase transition, it either absorbs heat (endothermic process, e.g., melting) or releases heat (exothermic process, e.g., crystallization), resulting in a peak on the DSC thermogram. The position of the peak provides the transition temperature, while the area under the peak is proportional to the enthalpy change of the transition. core.ac.uk This information is critical for identifying the compound, assessing its purity (impurities often depress and broaden the melting point), and characterizing different polymorphic forms, which may have different physical properties and stability. Modulated Temperature DSC (MTDSC) can be used to separate overlapping thermal events, providing clearer data. medcraveonline.com

Table 6: Information Obtained from a DSC Analysis

| Thermal Event | Peak Direction | Information Gained |

| Glass Transition (Tg) | Endothermic (step change) | Temperature at which an amorphous solid becomes rubbery. |

| Crystallization (Tc) | Exothermic (peak up) | Temperature at which a disordered (amorphous) sample organizes into a crystalline form. |

| Melting (Tm) | Endothermic (peak down) | Temperature of the solid-to-liquid phase transition; indicator of identity and purity. |

| Enthalpy of Fusion (ΔHf) | Endothermic (peak area) | Heat required to melt the sample; related to crystallinity. |

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 3-(2,3-dimethoxyphenyl)pyrrolidine and its derivatives should prioritize sustainability and efficiency. Current synthetic methodologies can be resource-intensive, and the development of "green" chemistry approaches is a significant, unaddressed challenge. Future research should focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide an efficient pathway to complex pyrrolidine (B122466) structures. nih.gov This approach, which combines three or more reactants in a single step, enhances atom economy and reduces waste by minimizing intermediate isolation steps. nih.gov

Catalytic Processes: The exploration of novel catalysts, such as acid catalysts like citric acid or metal catalysts like molybdenum trioxide, could lead to more efficient and environmentally benign syntheses. nih.govresearchgate.net For instance, developing a catalytic route for the asymmetric synthesis of the desired stereoisomer would be a substantial advancement.

Exploration of Bioisosteric Replacements for Enhanced Specificity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For this compound, this presents a significant opportunity to fine-tune its biological activity.

Dimethoxyphenyl Moiety: The 2,3-dimethoxy substitution on the phenyl ring is a key feature. Future work should explore replacing one or both methoxy (B1213986) groups with other functional groups to probe structure-activity relationships. Potential bioisosteres for a methoxy group include fluorine, hydroxyl, or small alkyl groups. cambridgemedchemconsulting.com Another approach is the "silicon switch," replacing a key carbon atom with silicon, which can alter chemical properties while maintaining the tetrahedral structure. nih.gov

Pyrrolidine Ring Modifications: The pyrrolidine ring itself can be a target for bioisosteric replacement. Heterocyclic rings such as oxazolidines or thiazolidines could be explored to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, substituting the pyrrolidine ring with moieties like pyrrolidine-2,3-dione (B1313883) has been shown to confer antibacterial properties in other molecular scaffolds. nih.govnih.gov

Scaffold Hopping: A more radical approach involves "scaffold hopping," where the entire pyrrolidine-phenyl core is replaced by a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov

The table below illustrates potential bioisosteric replacements that could be investigated for the this compound scaffold.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH3) | Fluoro (-F), Hydroxyl (-OH) | Modify electronics, polarity, and metabolic stability. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl Ring | Alter solubility, protein binding, and potential for new interactions. cambridgemedchemconsulting.com |

| Pyrrolidine N-H | N-Methyl, N-Ethyl | Investigate the role of the hydrogen bond donor. |

| Pyrrolidine C-H | C-F, C-OH | Introduce polarity and potential for new hydrogen bonds. |

Integration with Advanced Drug Delivery Systems (Theoretical and Preclinical)

The therapeutic efficacy of a promising compound is often limited by its pharmacokinetic properties. Integrating this compound with advanced drug delivery systems is a critical, albeit theoretical at this stage, area of future research.

Liposomal Encapsulation: Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate drug molecules to improve their solubility, stability, and circulation half-life. nih.gov Theoretical studies could model the encapsulation efficiency of this compound within different liposomal formulations (e.g., dipalmitoylphosphatidylcholine-based). Preclinical studies would then aim to prepare and characterize these drug-loaded liposomes, assessing their size, zeta potential, and drug release profiles under physiological conditions (e.g., pH 7.4, 37°C). nih.gov

Nanoparticle Conjugation: Conjugating the compound to nanoparticles, such as those based on human serum albumin (HSA), offers another strategy to enhance drug delivery. nih.gov HSA-based nanoparticles are known for their biocompatibility and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Controlled Release Formulations: Developing formulations that provide controlled or sustained release could improve the therapeutic window and patient compliance. This might involve embedding the compound within biodegradable polymer matrices or hydrogels.

Deeper Computational Modeling of Complex Biological Interactions

Computational modeling provides invaluable insights into how a molecule interacts with its biological targets at an atomic level. For this compound, a deeper application of these methods is an unaddressed challenge.